Deuremidevir

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

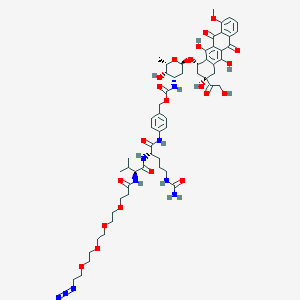

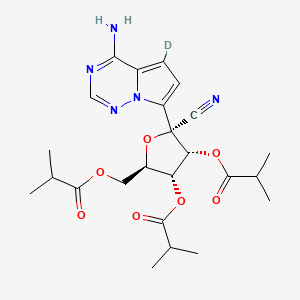

Deuremidevir, also known as VV116, is a nucleoside analogue antiviral drug. It is administered through oral tablets containing the hydrobromide salt of the drug. This compound is a deuterated tri-isobutyrate of GS-441524, the active metabolite of remdesivir . It was first described in a preprint by a team including members of the Wuhan Institute of Virology and Vigonvita in November 2020 . The drug has shown promise in treating COVID-19 by shortening the duration of symptoms in non-hospitalized adults with mild-to-moderate disease .

Métodos De Preparación

Deuremidevir is synthesized through a series of chemical reactions involving the deuteration of GS-441524. The industrial production of this compound involves the large-scale synthesis of the compound, followed by purification and formulation into oral tablets containing the hydrobromide salt .

Análisis De Reacciones Químicas

Deuremidevir undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include deuterium gas, hydrogen gas, and various organic solvents . The major products formed from these reactions are deuterated analogues of GS-441524, which exhibit enhanced antiviral activity and stability .

Aplicaciones Científicas De Investigación

Deuremidevir has been extensively studied for its antiviral properties, particularly against SARS-CoV-2, the virus responsible for COVID-19. The compound acts as a broad-spectrum virus replication inhibitor by targeting the highly conserved RNA-dependent RNA polymerase (RdRp) of the virus .

Mecanismo De Acción

Deuremidevir exerts its antiviral effects by inhibiting the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. The drug is converted into its active form, a nucleoside triphosphate, which competes with natural nucleotides for incorporation into the viral RNA chain . Once incorporated, this compound causes premature termination of the RNA chain, effectively halting viral replication .

Comparación Con Compuestos Similares

Deuremidevir is structurally similar to remdesivir and GS-441524, both of which are nucleoside analogue antiviral drugs . this compound is unique in that it is a deuterated tri-isobutyrate of GS-441524, which enhances its stability and efficacy . Other similar compounds include simnotrelvir, an oral antiviral agent targeting the 3-chymotrypsin-like protease of SARS-CoV-2 . While simnotrelvir and this compound both exhibit antiviral activity, they target different viral proteins and have distinct mechanisms of action .

Propiedades

Número CAS |

2647442-33-7 |

|---|---|

Fórmula molecular |

C24H31N5O7 |

Peso molecular |

502.5 g/mol |

Nombre IUPAC |

[(2R,3R,4R,5R)-5-(4-amino-5-deuteriopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate |

InChI |

InChI=1S/C24H31N5O7/c1-12(2)21(30)33-9-16-18(34-22(31)13(3)4)19(35-23(32)14(5)6)24(10-25,36-16)17-8-7-15-20(26)27-11-28-29(15)17/h7-8,11-14,16,18-19H,9H2,1-6H3,(H2,26,27,28)/t16-,18-,19-,24+/m1/s1/i7D |

Clave InChI |

RVSSLHFYCSUAHY-QXMJNOOVSA-N |

SMILES isomérico |

[2H]C1=C2C(=NC=NN2C(=C1)[C@]3([C@@H]([C@@H]([C@H](O3)COC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)C#N)N |

SMILES canónico |

CC(C)C(=O)OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)OC(=O)C(C)C)OC(=O)C(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3,3-difluoropyrrolidin-1-yl)-[(2R,4R)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone](/img/structure/B11932914.png)

![3-bromo-N-[(Z)-1-(2,4-dihydroxyphenyl)ethylideneamino]-4-methylbenzamide](/img/structure/B11932916.png)

![2-[[(1S,2R)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid](/img/structure/B11932925.png)

![3,6-Bis[4-[bis(2-hydroxydodecyl)amino]butyl]piperazine-2,5-dione](/img/structure/B11932944.png)

![(1S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B11932965.png)

![5-(dithiolan-3-yl)-N-[3-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]propyl]pentanamide](/img/structure/B11932969.png)

![1-[(6-Chloro-3-pyridinyl)methyl]-3-nitro-2-imidazolidinimine](/img/structure/B11932974.png)